molecular formula C24H23NO3 B12621945 (6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one CAS No. 920799-26-4

(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one

Cat. No.: B12621945
CAS No.: 920799-26-4
M. Wt: 373.4 g/mol
InChI Key: DIZGDCOEBRZAIK-HSZRJFAPSA-N
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Description

(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one is a complex organic compound that belongs to the class of morpholinones. This compound is characterized by its unique structure, which includes a morpholine ring substituted with benzyl and benzyloxyphenyl groups. The stereochemistry of the compound is specified by the (6S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of appropriate amino alcohols with dihaloalkanes under basic conditions.

    Introduction of Benzyl and Benzyloxyphenyl Groups: The benzyl and benzyloxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and 4-benzyloxyphenyl chloride can be reacted with the morpholine ring in the presence of a strong base like sodium hydride.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (6S) enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids and subsequent separation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholinones with various functional groups.

Scientific Research Applications

(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the benzyloxyphenyl group, resulting in different chemical properties and biological activities.

    6-Phenylmorpholin-3-one: Similar structure but without the benzyl group, leading to variations in reactivity and application.

Uniqueness

(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. The presence of both benzyl and benzyloxyphenyl groups enhances its potential for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

920799-26-4

Molecular Formula

C24H23NO3

Molecular Weight

373.4 g/mol

IUPAC Name

(6S)-4-benzyl-6-(4-phenylmethoxyphenyl)morpholin-3-one

InChI

InChI=1S/C24H23NO3/c26-24-18-28-23(16-25(24)15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)27-17-20-9-5-2-6-10-20/h1-14,23H,15-18H2/t23-/m1/s1

InChI Key

DIZGDCOEBRZAIK-HSZRJFAPSA-N

Isomeric SMILES

C1[C@@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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